molecular formula C18H16N4O B12217396 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Cat. No.: B12217396
M. Wt: 304.3 g/mol
InChI Key: ZTUFTTBCINEELZ-UHFFFAOYSA-N
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Description

2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the formation of the imidazole and oxadiazole rings through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the imidazole ring can be synthesized from an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . The oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazol-2-yl derivatives: These compounds share the imidazole ring and have similar biological activities.

    1,3,4-oxadiazole derivatives: Compounds with the oxadiazole ring also exhibit diverse biological properties.

Uniqueness

What sets 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole apart is the combination of both imidazole and oxadiazole rings in a single molecule.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-[(2-methylbenzimidazol-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H16N4O/c1-12-7-9-14(10-8-12)18-21-20-17(23-18)11-22-13(2)19-15-5-3-4-6-16(15)22/h3-10H,11H2,1-2H3

InChI Key

ZTUFTTBCINEELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C(=NC4=CC=CC=C43)C

Origin of Product

United States

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